

# EVOXINE: A Novel Probe for Investigating CO<sub>2</sub>-Induced Immune Suppression

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## Compound of Interest

Compound Name: EVOXINE

Cat. No.: B1219982

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## Application Notes and Protocols

For researchers, scientists, and drug development professionals, **EVOXINE** emerges as a significant pharmacological tool for dissecting the molecular mechanisms of immune suppression, particularly in the context of hypercapnia (elevated CO<sub>2</sub> levels). This naturally occurring furoquinoline alkaloid has been identified as a selective inhibitor of CO<sub>2</sub>-induced suppression of innate immune gene expression. These application notes provide an overview of **EVOXINE**'s utility and detailed protocols for its application in cell-based assays.

## Introduction

Hypercapnia, a condition of elevated carbon dioxide in the blood and tissues, is associated with increased susceptibility to infections, suggesting a direct immunosuppressive effect. **EVOXINE** has been shown to counteract this suppression in both invertebrate (*Drosophila* S2\* cells) and human (THP-1 macrophages) models.<sup>[1][2]</sup> Its selectivity for specific pathways makes it a valuable instrument for studying the nuanced signaling cascades that govern immune responses under physiological stress. **EVOXINE** selectively reverses the hypercapnic suppression of key pro-inflammatory cytokines like Interleukin-6 (IL-6) and the chemokine CCL2, without affecting other cellular processes like phagocytosis.<sup>[1][2]</sup>

## Principle Applications

- Investigating CO<sub>2</sub>-Sensing and Signaling Pathways: **EVOXINE** can be employed to explore the evolutionarily conserved signaling pathways that mediate the immunosuppressive effects

of hypercapnia. Its mechanism of action appears to be downstream of NF-κB nuclear translocation, offering a starting point for dissecting this novel regulatory axis.[1]

- **Screening for Novel Immunomodulators:** The experimental workflows used to identify **EVOXINE** can be adapted for high-throughput screening of other small molecules that can reverse immune suppression.
- **Studying Cytokine Regulation:** **EVOXINE** provides a means to specifically probe the transcriptional regulation of IL-6 and CCL2 in macrophages under conditions mimicking hypercapnic stress.

## Data Presentation: Efficacy of EVOXINE in Counteracting Hypercapnic Suppression

The following tables summarize the quantitative data on the effects of **EVOXINE** on gene expression in the context of CO<sub>2</sub>-induced immune suppression.

Table 1: Effect of **EVOXINE** on CO<sub>2</sub>-Induced Suppression of Antimicrobial Peptide (AMP) Gene Expression in Drosophila S2 Cells\*

Gene	Condition	Fold Change in Luciferase Activity (relative to air)
Attacin-A	15% CO <sub>2</sub>	↓ ~5-fold
Attacin-A	15% CO <sub>2</sub> + 10 μM EVOXINE	Restored to near air levels
CecropinA1	15% CO <sub>2</sub>	↓ ~4-fold
CecropinA1	15% CO <sub>2</sub> + 10 μM EVOXINE	Restored to near air levels
Diptericin	15% CO <sub>2</sub>	↓ ~3-fold
Diptericin	15% CO <sub>2</sub> + 10 μM EVOXINE	Restored to near air levels

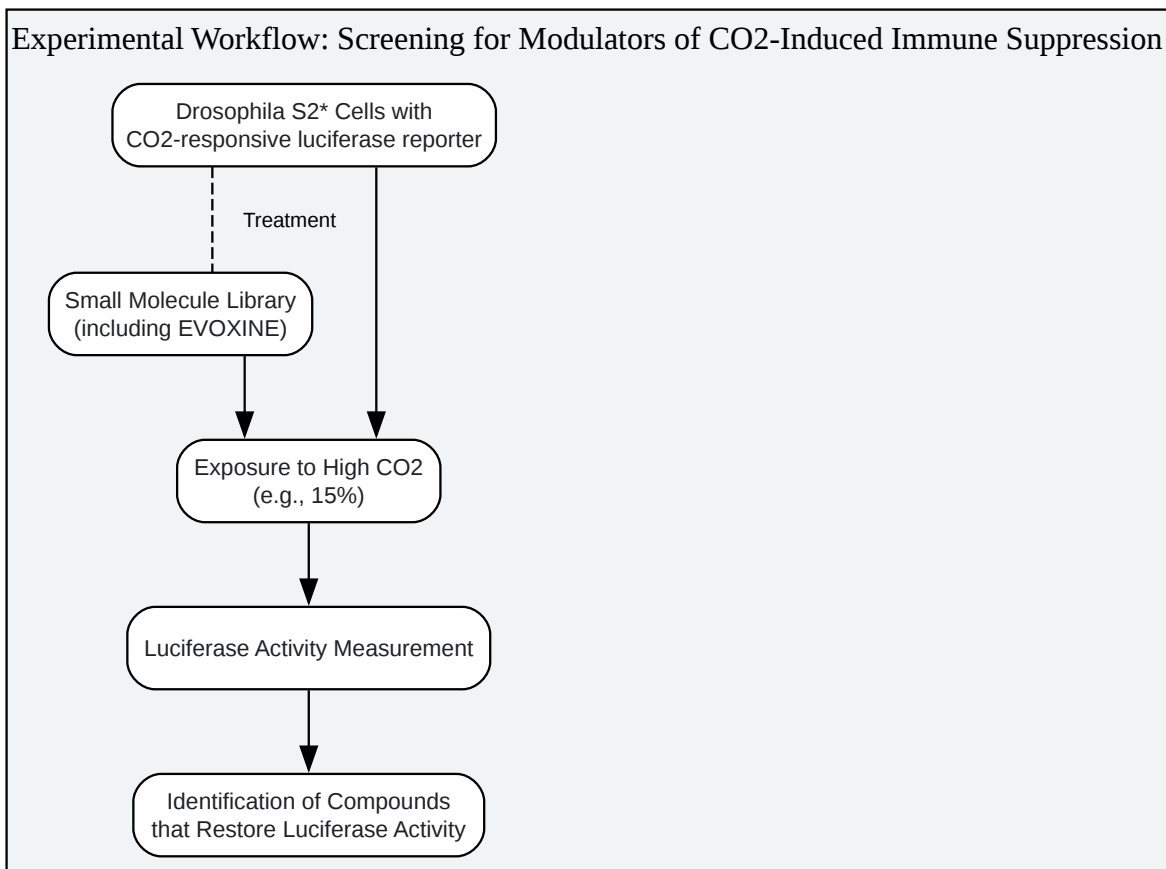
Data interpreted from graphical representations in the source literature.

Table 2: Effect of **EVOXINE** on Hypercapnic Suppression of IL-6 and CCL2 mRNA Expression in Human THP-1 Macrophages

Gene	Condition	% mRNA Expression (relative to normocapnia with LPS)
IL-6	15% CO2 + LPS	~40%
IL-6	15% CO2 + LPS + 10 $\mu$ M EVOXINE	~100%
CCL2	15% CO2 + LPS	~50%
CCL2	15% CO2 + LPS + 10 $\mu$ M EVOXINE	~150%

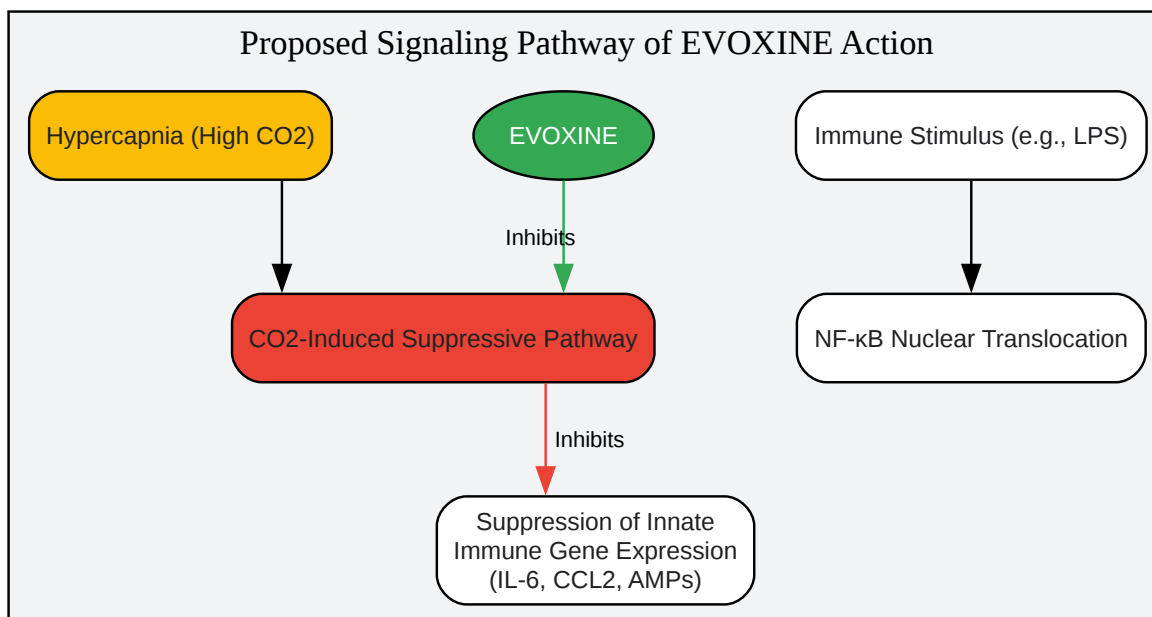
Data interpreted from graphical representations in the source literature.[\[1\]](#)

## Mandatory Visualizations



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Caption: Workflow for identifying compounds that counteract CO<sub>2</sub>-induced immune suppression.



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## References

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